molecular formula C22H15BrN4O B10900374 6-amino-4-[5-(4-bromophenyl)furan-2-yl]-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile

6-amino-4-[5-(4-bromophenyl)furan-2-yl]-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile

Katalognummer: B10900374
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: BQOLBLXVNVFLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-AMINO-4-[5-(4-BROMOPHENYL)-2-FURYL]-2,3,3A,4-TETRAHYDRO-5H-INDENE-5,5,7-TRICARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an amino group, a bromophenyl group, a furan ring, and three nitrile groups, which contribute to its diverse chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[5-(4-BROMOPHENYL)-2-FURYL]-2,3,3A,4-TETRAHYDRO-5H-INDENE-5,5,7-TRICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-AMINO-4-[5-(4-BROMOPHENYL)-2-FURYL]-2,3,3A,4-TETRAHYDRO-5H-INDENE-5,5,7-TRICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

Common Reagents and Conditions

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-AMINO-4-[5-(4-BROMOPHENYL)-2-FURYL]-2,3,3A,4-TETRAHYDRO-5H-INDENE-5,5,7-TRICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 6-AMINO-4-[5-(4-BROMOPHENYL)-2-FURYL]-2,3,3A,4-TETRAHYDRO-5H-INDENE-5,5,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C22H15BrN4O

Molekulargewicht

431.3 g/mol

IUPAC-Name

5-amino-7-[5-(4-bromophenyl)furan-2-yl]-1,2,7,7a-tetrahydroindene-4,6,6-tricarbonitrile

InChI

InChI=1S/C22H15BrN4O/c23-14-6-4-13(5-7-14)18-8-9-19(28-18)20-16-3-1-2-15(16)17(10-24)21(27)22(20,11-25)12-26/h2,4-9,16,20H,1,3,27H2

InChI-Schlüssel

BQOLBLXVNVFLDA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.